Docarpamine

Catalog No.
S571758
CAS No.
74639-40-0
M.F
C21H30N2O8S
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docarpamine

CAS Number

74639-40-0

Product Name

Docarpamine

IUPAC Name

[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate

Molecular Formula

C21H30N2O8S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1

InChI Key

ZLVMAMIPILWYHQ-INIZCTEOSA-N

SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC

Synonyms

do carpamine, docarpamine, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl)dopamine, TA 870, TA-8704

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC

Docarpamine is an organic molecular entity.

Docarpamine is a peripherally selective, orally active prodrug of dopamine, developed to circumvent the poor oral bioavailability and rapid first-pass metabolism of its parent compound.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExGdSi9ofXfV3me0oIWoNSNYZkt91tQWWi96FtgVMuGn1QQ3558ORqr36OD_IoQVh22qcmlouzEH9xPbgnbHMLKjtypybm0BMKEtwAw2787ySlbJrBdpqgLwc1K1EOpmOLUqzpk9XzycdYsCajao3RSxutai-dgWQ7NTtu999DtVuJyg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-ZfBFy2OBmNCzGqCnY9u7OvlfsiHuudR8xLgLK-5S9Ju_0nIBfx2sImrmWHGtSC8kPBFTEAbALI-dSPt98KWwzkYSCT_Wj0gwosUOcZJzP4zDLlZ89PzKb52HSU07ssZzdyWu)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)] Upon oral administration, Docarpamine is enzymatically converted to dopamine, which then exerts dose-dependent effects on dopaminergic and adrenergic receptors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExGdSi9ofXfV3me0oIWoNSNYZkt91tQWWi96FtgVMuGn1QQ3558ORqr36OD_IoQVh22qcmlouzEH9xPbgnbHMLKjtypybm0BMKEtwAw2787ySlbJrBdpqgLwc1K1EOpmOLUqzpk9XzycdYsCajao3RSxutai-dgWQ7NTtu999DtVuJyg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEOdpoR_Lrc14OJAmHLblA0rNGSBSkPLcT2EhE4E2src-ZQB0FPNET7TI-7rzzMawsBrAFVozEbaTl23iL7-vaSMHjyiJUfSTfA5BaFSBSZFZZ4OOvio6osHfT1QpCK28SjdRctFqLe8yxlLCkefKCXMOTk_8WXERZjRs%3D)] This mechanism is primarily leveraged in research models of cardiovascular and renal conditions, such as heart failure and shock, where sustained increases in cardiac output and renal perfusion are required without the need for continuous intravenous infusion.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExGdSi9ofXfV3me0oIWoNSNYZkt91tQWWi96FtgVMuGn1QQ3558ORqr36OD_IoQVh22qcmlouzEH9xPbgnbHMLKjtypybm0BMKEtwAw2787ySlbJrBdpqgLwc1K1EOpmOLUqzpk9XzycdYsCajao3RSxutai-dgWQ7NTtu999DtVuJyg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEOdpoR_Lrc14OJAmHLblA0rNGSBSkPLcT2EhE4E2src-ZQB0FPNET7TI-7rzzMawsBrAFVozEbaTl23iL7-vaSMHjyiJUfSTfA5BaFSBSZFZZ4OOvio6osHfT1QpCK28SjdRctFqLe8yxlLCkefKCXMOTk_8WXERZjRs%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOq2Aq_6k91L3dDWBPmX9KKiAPz1NxWSTuH4nvdcdoiOYAPso8KRFxVvQwkgSY17L8HkEY7GlzeGrLlLSBar3uBPHx4PFs1ZpgBzsijV2RhJhc1chPpTWXYLTaXkO_xoCZY7xH1n__lsm9ox3OwWL9adtXlFHrD4pytb_NSoABT50UfQixFhaBmDMjuwEVw5Bd_pzZ_5zPChQ3J7OjPf-TmGqXv1-_tku4nj8bGicB6PlxgNVV)]

Direct oral administration of dopamine is ineffective for systemic applications due to extensive first-pass metabolism by monoamine oxidase (MAO) and other enzymes in the gut and liver.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-ZfBFy2OBmNCzGqCnY9u7OvlfsiHuudR8xLgLK-5S9Ju_0nIBfx2sImrmWHGtSC8kPBFTEAbALI-dSPt98KWwzkYSCT_Wj0gwosUOcZJzP4zDLlZ89PzKb52HSU07ssZzdyWu)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)] Docarpamine is specifically engineered with protecting groups on its amino and hydroxyl moieties to shield it from this initial degradation, allowing for enteral absorption.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-ZfBFy2OBmNCzGqCnY9u7OvlfsiHuudR8xLgLK-5S9Ju_0nIBfx2sImrmWHGtSC8kPBFTEAbALI-dSPt98KWwzkYSCT_Wj0gwosUOcZJzP4zDLlZ89PzKb52HSU07ssZzdyWu)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEKF0LdIT8mh6kAi3dND1wylH-IeCXvdkGUIo9gTEDAJMr07HPWti2qcZs8Gf1NSB-P2V4ZX64MacQDRc9QiGEKWO2XnM9bYWzolhAXxxbMrMvsUCKb7-pMr_nzgDn249Uw8YS2Bw%3D%3D)] These structural modifications are critical for achieving therapeutic plasma concentrations of free dopamine via the oral route, a feat not possible with dopamine itself.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)] Therefore, for any experimental protocol requiring non-invasive, sustained dopamine receptor stimulation, substituting Docarpamine with its active metabolite, dopamine, is not a viable option and would lead to failed experimental outcomes.

Superior Plasma Dopamine Levels via Oral Route Compared to Direct Dopamine Administration

In animal studies, the oral administration of Docarpamine resulted in significantly higher maximum plasma concentrations (Cmax) of free dopamine compared to the oral administration of dopamine itself.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)] In dogs, the Cmax of free dopamine was 4 to 6 times higher after administering Docarpamine than after an equivalent dose of dopamine.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)] A similar study in rats showed an even more pronounced effect, with Docarpamine administration leading to a 13-fold higher Cmax of free dopamine.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)] This demonstrates Docarpamine's effectiveness in bypassing the first-pass metabolism that renders oral dopamine ineffective.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)]

Evidence DimensionMaximum Plasma Concentration (Cmax) of Free Dopamine after Oral Administration
Target Compound Data4-6x higher (Dogs); 13x higher (Rats)
Comparator Or BaselineOral Dopamine (Normalized to 1x)
Quantified Difference300-500% increase (Dogs); 1200% increase (Rats)
ConditionsOral gavage administration in preclinical animal models (rats and dogs).

This evidence directly justifies the procurement of Docarpamine for any research requiring the systemic effects of dopamine to be achieved through a non-invasive, oral route of administration.

Delayed Time-to-Peak Concentration (Tmax) Enabling Sustained Action Profile

Pharmacokinetic studies in human subjects highlight a key processability difference between Docarpamine and its active metabolite. Following a 750 mg oral dose of Docarpamine in healthy subjects, the time to reach maximum plasma concentration (Tmax) of free dopamine was 1.3 ± 0.2 hours.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRGs38xxERTE7Dq029siKHazyo5Q6qhZLvzM-lTY-J4Ao5yQjKOYgEd2bH4e1eO8bmCoSTYirw4o0uTNJjYm-LAQSgqRx0duSkry1Ga4sjL6CVCZmBX-L6YmqkhyPusXpIpjWg)] In a clinical model of cirrhosis, this was significantly extended to 2.7 ± 0.2 hours.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRGs38xxERTE7Dq029siKHazyo5Q6qhZLvzM-lTY-J4Ao5yQjKOYgEd2bH4e1eO8bmCoSTYirw4o0uTNJjYm-LAQSgqRx0duSkry1Ga4sjL6CVCZmBX-L6YmqkhyPusXpIpjWg)] This contrasts with intravenously administered dopamine, which has a very rapid onset and offset. The delayed Tmax for Docarpamine is indicative of its metabolic conversion process, providing a more gradual and sustained release of dopamine systemically.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExGdSi9ofXfV3me0oIWoNSNYZkt91tQWWi96FtgVMuGn1QQ3558ORqr36OD_IoQVh22qcmlouzEH9xPbgnbHMLKjtypybm0BMKEtwAw2787ySlbJrBdpqgLwc1K1EOpmOLUqzpk9XzycdYsCajao3RSxutai-dgWQ7NTtu999DtVuJyg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3sklFKhgoGPNDYcN2ka3p33I6ed1OD8JJpT1GmG4rNlF6twP6g67hb4bG1noiPiFJ0p0ns8_h-nRtd9jFhaWraudaA8J5y3784rKqQYl0bXmPdQL78T0aeN9Z-cfqlaQbAFKQpi6fix0vQjqTnxFhQ9tmMTcL19F8C6YK_d68l0g08Wab0PqXhwHB9c5rV2KPDpoRAScLT0rFIpv3vRpUXvBR3i4mLw%3D%3D)]

Evidence DimensionTime to Maximum Plasma Concentration (Tmax) of Free Dopamine
Target Compound Data1.3 hours (Healthy Subjects); 2.7 hours (Cirrhotic Patients)
Comparator Or BaselineIntravenous Dopamine (Immediate Tmax)
Quantified DifferenceDelayed onset by >1 hour compared to immediate action of IV infusion.
ConditionsSingle 750 mg oral dose of Docarpamine in human subjects.

For studies requiring prolonged, stable dopaminergic effects without the procedural burden and sharp peaks of IV lines, Docarpamine's sustained release profile is a critical procurement advantage.

Differentiated Hemodynamic Profile Compared to Dobutamine: Less Impact on Left Ventricular Filling Pressure

While Docarpamine acts via its conversion to dopamine, comparing the hemodynamic effects of dopamine and dobutamine provides crucial context for selection. In patients with acute cardiogenic circulatory collapse, dopamine increased left ventricular filling pressure (LVFP) significantly more than dobutamine at doses of 5 µg/kg/min and 10 µg/kg/min.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGt1KY7GsSuUExyagSJxtmHBLt-xWUD6LjpxKfRVZ1i0Fhy38dhzVWO6nfF2UWPuCnI118_UaDMTeHGw8OAUxw6kLKqifA-FR8MLkJ5zWzaOTaJuQ9icfypZgCiHq5NBex6KBY%3D)] In contrast, dobutamine tended to decrease filling pressures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQNnXr-8k3ssq1Vw0KGqMZ8oOwjI2FyC-sg0ucncEw0DCtuboU_NlYVGp9Ar1Dy_A-ijU3cyd5x0NHHgkxtj1DkxE3GX_RiLvbadfc-O2Ixf2LadFHTDX11Zqqj86AeoKXTw%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERahaSWkTh9oexVsqt9Xab0ms4iYiL4UTLsfFsMZHQ73VGaxJYpANPFAxvAQJDDU_EGTmCxlhnztLa2eWVLjWvysuKJIxTbf_-zop_hhKK03MNem1nujfyXYQsVgPVIqESoNt4c_qZgYUNGw%3D%3D)] Although both agents increase cardiac index similarly, dopamine's tendency to increase LVFP represents a distinct hemodynamic profile.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGt1KY7GsSuUExyagSJxtmHBLt-xWUD6LjpxKfRVZ1i0Fhy38dhzVWO6nfF2UWPuCnI118_UaDMTeHGw8OAUxw6kLKqifA-FR8MLkJ5zWzaOTaJuQ9icfypZgCiHq5NBex6KBY%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQNnXr-8k3ssq1Vw0KGqMZ8oOwjI2FyC-sg0ucncEw0DCtuboU_NlYVGp9Ar1Dy_A-ijU3cyd5x0NHHgkxtj1DkxE3GX_RiLvbadfc-O2Ixf2LadFHTDX11Zqqj86AeoKXTw%3D%3D)] This suggests that in research models where maintaining lower cardiac preload is critical, the effects generated by Docarpamine (as dopamine) will differ from those of dobutamine.

Evidence DimensionChange in Left Ventricular Filling Pressure (LVFP)
Target Compound DataIncreased LVFP (as Dopamine)
Comparator Or BaselineDobutamine (Decreased or maintained LVFP)
Quantified DifferenceQualitatively opposite effect on cardiac preload.
ConditionsHuman patients with acute cardiogenic circulatory collapse or septic shock, receiving intravenous infusions.

This allows researchers to select Docarpamine specifically when the known hemodynamic signature of dopamine (e.g., increased arterial pressure, higher LVFP) is desired over the profile of dobutamine for a specific experimental model.

Preclinical Models Requiring Sustained, Non-Invasive Dopaminergic Stimulation

For longitudinal studies in conscious, mobile animal models of chronic heart failure or renal insufficiency, Docarpamine provides a method to achieve sustained systemic dopamine levels without the stress, cost, and technical complexity of repeated injections or surgical catheter implantation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEN5S3b4dHOIWw0kFeKEwFpwF-Tu-pK6YH7rYhk1KprbrLaY0CesWxxxYhfnh0_qrYlP-uzl4GcGfyhwAbO8e3Qz_yll7g21EOom9gbBiwsb3dwJumM25Mz0sg-CZbqkopi9Fc%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRGs38xxERTE7Dq029siKHazyo5Q6qhZLvzM-lTY-J4Ao5yQjKOYgEd2bH4e1eO8bmCoSTYirw4o0uTNJjYm-LAQSgqRx0duSkry1Ga4sjL6CVCZmBX-L6YmqkhyPusXpIpjWg)] Its oral activity and delayed peak concentration make it suitable for protocols investigating the long-term effects of enhanced renal perfusion and cardiac output.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQExGdSi9ofXfV3me0oIWoNSNYZkt91tQWWi96FtgVMuGn1QQ3558ORqr36OD_IoQVh22qcmlouzEH9xPbgnbHMLKjtypybm0BMKEtwAw2787ySlbJrBdpqgLwc1K1EOpmOLUqzpk9XzycdYsCajao3RSxutai-dgWQ7NTtu999DtVuJyg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEOdpoR_Lrc14OJAmHLblA0rNGSBSkPLcT2EhE4E2src-ZQB0FPNET7TI-7rzzMawsBrAFVozEbaTl23iL7-vaSMHjyiJUfSTfA5BaFSBSZFZZ4OOvio6osHfT1QpCK28SjdRctFqLe8yxlLCkefKCXMOTk_8WXERZjRs%3D)]

Investigating Renal and Splanchnic Hemodynamics in Liver Disease Models

In models of cirrhosis with refractory ascites, renal function is often compromised. Docarpamine can be used to specifically study the effects of oral dopaminergic therapy on renal blood flow, glomerular filtration, and sodium excretion.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRGs38xxERTE7Dq029siKHazyo5Q6qhZLvzM-lTY-J4Ao5yQjKOYgEd2bH4e1eO8bmCoSTYirw4o0uTNJjYm-LAQSgqRx0duSkry1Ga4sjL6CVCZmBX-L6YmqkhyPusXpIpjWg)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYY3fbB0A4KM7NtC6Ey50TQbwCwhHqmVSq_W6V657o_I3BPhqaUcr8QVwZFh3BCFuK81jd2acnQb6BUcmaGDJti8vc-OaRruLFxZPsA3Il5cdLn_0Zh_kbhWCep9s7FT785nmjj2RkeWpJcWn5T_XFTt04H98gKECJ-M4CRR8nhg%3D%3D)] Its demonstrated efficacy and distinct pharmacokinetic profile in cirrhotic patients make it a relevant tool for investigating therapeutic strategies in this specific context.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRGs38xxERTE7Dq029siKHazyo5Q6qhZLvzM-lTY-J4Ao5yQjKOYgEd2bH4e1eO8bmCoSTYirw4o0uTNJjYm-LAQSgqRx0duSkry1Ga4sjL6CVCZmBX-L6YmqkhyPusXpIpjWg)]

Comparative Pharmacology Studies of Inotropic Agents

Docarpamine serves as a reliable tool to deliver dopamine via the oral route, allowing for direct comparison with other orally active inotropes or different classes of cardiovascular agents. By providing a consistent method for achieving the well-characterized hemodynamic profile of dopamine, it enables researchers to dissect the specific contributions of dopaminergic versus other adrenergic mechanisms (e.g., from dobutamine) in various disease models.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGt1KY7GsSuUExyagSJxtmHBLt-xWUD6LjpxKfRVZ1i0Fhy38dhzVWO6nfF2UWPuCnI118_UaDMTeHGw8OAUxw6kLKqifA-FR8MLkJ5zWzaOTaJuQ9icfypZgCiHq5NBex6KBY%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQNnXr-8k3ssq1Vw0KGqMZ8oOwjI2FyC-sg0ucncEw0DCtuboU_NlYVGp9Ar1Dy_A-ijU3cyd5x0NHHgkxtj1DkxE3GX_RiLvbadfc-O2Ixf2LadFHTDX11Zqqj86AeoKXTw%3D%3D)]

XLogP3

2.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

470.17228709 g/mol

Monoisotopic Mass

470.17228709 g/mol

Heavy Atom Count

32

UNII

RPQ57D8S72

Other CAS

74639-40-0

Wikipedia

Docarpamine

Dates

Last modified: 04-14-2024

Explore Compound Types